![molecular formula C8H7N3O2S B14685570 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol CAS No. 27655-28-3](/img/structure/B14685570.png)
2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol is a heterocyclic compound that features both a benzothiazole ring and a diazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol typically involves the reaction of 2-aminobenzothiazole with diazonium salts under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the diazenyl group. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol involves its interaction with various molecular targets and pathways. The diazenyl group can participate in redox reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol.
Benzothiazole: A simpler compound with similar structural features but lacking the diazenyl group.
Thiazole: A related heterocyclic compound with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both the benzothiazole ring and the diazenyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
27655-28-3 |
|---|---|
Molekularformel |
C8H7N3O2S |
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
3-oxido-1,3-benzothiazol-3-ium-2-carbohydrazide |
InChI |
InChI=1S/C8H7N3O2S/c9-10-7(12)8-11(13)5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H,10,12) |
InChI-Schlüssel |
LBLXAVRYDNMBPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)[N+](=C(S2)C(=O)NN)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
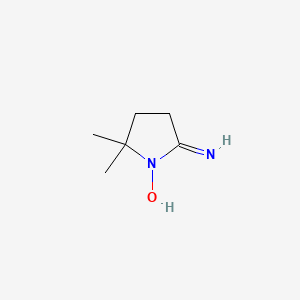
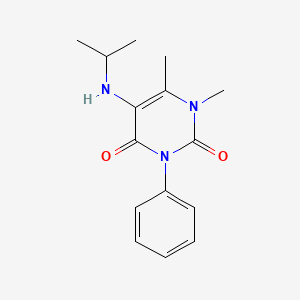
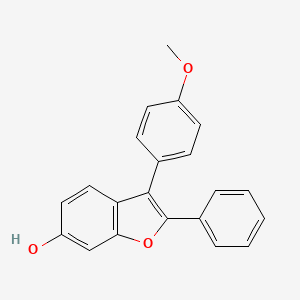


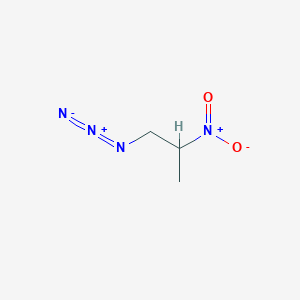

![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
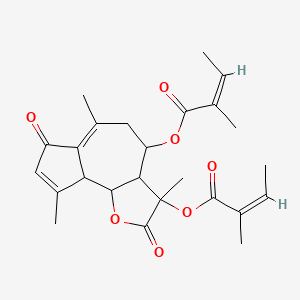
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)



